molecular formula C12H12N2O B1343842 5-Methyl-2-(3-pyridinyloxy)aniline CAS No. 457099-14-8

5-Methyl-2-(3-pyridinyloxy)aniline

Cat. No.: B1343842
CAS No.: 457099-14-8
M. Wt: 200.24 g/mol
InChI Key: MTLURUSPEHHIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(3-pyridinyloxy)aniline: is an organic compound with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . This compound is characterized by the presence of a methyl group at the 5-position of the aniline ring and a pyridinyloxy group at the 2-position. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Mechanism of Action

Comparison with Similar Compounds

    2-(3-Pyridinyloxy)aniline: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.

    5-Methyl-2-(4-pyridinyloxy)aniline: Similar structure but with the pyridinyloxy group at the 4-position, leading to variations in reactivity and applications.

    5-Methyl-2-(2-pyridinyloxy)aniline:

Uniqueness: The presence of both the methyl group and the pyridinyloxy group in 5-Methyl-2-(3-pyridinyloxy)aniline confers unique chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-methyl-2-pyridin-3-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLURUSPEHHIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.